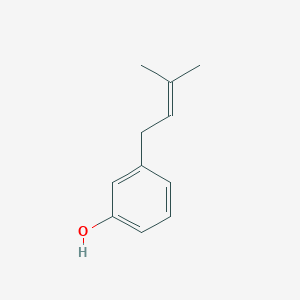

3-(3-Methylbut-2-en-1-yl)phenol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(3-methylbut-2-enyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-6,8,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCACWXWAQHFHOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC=C1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Methylbut 2 En 1 Yl Phenol and Analogues

Strategies for Direct Prenylation of Phenols

Direct C-alkylation of phenols with prenylating agents is the most straightforward approach to synthesizing prenylphenols. These methods typically involve the reaction of a phenol (B47542) with a suitable prenyl source, such as isoprene (B109036) or prenyl halides, in the presence of a catalyst.

Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on aromatic rings. wikipedia.orgyoutube.com This electrophilic aromatic substitution reaction involves an alkylating agent, typically an alkyl halide or an alkene, and a strong Lewis acid catalyst. wikipedia.orgnih.govcerritos.edu

In the context of synthesizing prenylphenols, an alkyl halide like prenyl chloride or an alkene such as isoprene can be used to introduce the 3-methylbut-2-en-1-yl group onto the phenol ring. Common Lewis acid catalysts for this transformation include aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). cerritos.edu The reaction proceeds through the generation of a carbocation from the prenyl source, which then attacks the electron-rich phenol ring. cerritos.edu

However, traditional Friedel-Crafts alkylation of phenols suffers from several drawbacks.

Polyalkylation: The product, a prenylphenol, is often more nucleophilic than the starting phenol due to the electron-donating nature of the newly added alkyl group. This can lead to the introduction of multiple prenyl groups onto the aromatic ring. cerritos.edulibretexts.org

Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form, leading to a mixture of isomeric products. nih.govcerritos.edu

Lack of Regioselectivity: The reaction often yields a mixture of ortho, para, and sometimes meta isomers, making the isolation of a specific product like 3-(3-Methylbut-2-en-1-yl)phenol challenging. For instance, the reaction of phenol with isoprene catalyzed by phosphoric acid is known to produce a complex mixture of six different products. google.com

Table 1: Overview of Friedel-Crafts Alkylation Issues

| Issue | Description | Consequence |

| Polyalkylation | The initial product is more reactive than the starting material, leading to further alkylation. cerritos.edulibretexts.org | Formation of di- and tri-prenylated phenols, reducing the yield of the desired mono-prenylated product. |

| Carbocation Rearrangement | The intermediate carbocation may undergo hydride or alkyl shifts to form a more stable carbocation before attacking the ring. nih.govcerritos.edu | A mixture of products with different alkyl chain structures may be formed. |

| Poor Regioselectivity | The prenyl group can add to various positions (ortho, meta, para) on the phenol ring. | Difficulty in isolating a single desired isomer, such as the meta-substituted product. |

To overcome the limitations of classical Friedel-Crafts reactions, significant research has focused on developing catalysts and methods for the selective alkylation of phenols. The goal is to control the regioselectivity (ortho vs. para vs. meta) and the degree of alkylation (mono- vs. di-alkylation).

One approach involves the use of solid acid catalysts. A silica (B1680970) gel-supported aluminum phenolate (B1203915) catalyst has been shown to exhibit ortho-selectivity for the introduction of the first alkyl group in phenol alkylation with alkenes. whiterose.ac.uk The selectivity for subsequent alkylations can be adjusted by modifying reaction conditions such as temperature and catalyst amount. whiterose.ac.uk Another novel method employs anatase titanium dioxide (TiO₂-A) to catalyze the nucleophilic α-C alkylation of phenols with alcohols, showing high selectivity for producing linear alkylphenols at the ortho position. nih.gov

For meta-alkylation, direct methods are less common. However, specific catalytic systems can favor the formation of meta-substituted products under certain conditions. For example, the reaction of resorcinol (B1680541) with isoprene in water, catalyzed by a rhodium-based catalyst and a water-soluble phosphine, yields a mixture of mono-addition products, including 3-hydroxy(3-methyl-2-butenyl)phenol, which is a structural isomer of the target compound. google.com

Table 2: Catalysts for Selective Phenol Alkylation

| Catalyst System | Alkylating Agent | Primary Selectivity | Reference |

| Silica Gel Supported Aluminum Phenolate | Alkenes (e.g., isobutene) | Ortho-alkylation | whiterose.ac.uk |

| Anatase TiO₂ (TiO₂-A) | Alcohols | Ortho-alkylation (linear) | nih.gov |

| [RhCl(1,5-cyclooctadiene)]₂ / TPPTS | Isoprene | C-alkylation (mixture of isomers) | google.com |

Advanced Synthetic Routes

More sophisticated methods provide greater control over the synthesis of specifically substituted prenylphenols. These routes often involve multiple steps or employ advanced organometallic catalysts to achieve high selectivity.

While not a direct method for introducing a prenyl group, the photooxygenation-reduction sequence is an advanced technique for modifying an existing prenyl chain, particularly on ortho-prenylphenols. This two-step process is used to synthesize ortho-(2-hydroxy-3-methylbut-3-enyl)phenols from their ortho-prenylphenol precursors. researchgate.net

The reaction involves the Schenck-ene reaction, where the ortho-prenylphenol reacts with singlet oxygen (¹O₂), generated photosensitively. researchgate.net This leads to a double bond shift and the formation of an allylic hydroperoxide. Subsequent reduction of this hydroperoxide, typically with triphenylphosphine (B44618) (PPh₃), yields the corresponding allylic alcohol. researchgate.net The temperature of the reaction sequence is crucial for product selectivity. A low temperature (-30 °C) yields a mixture of allylic alcohols, whereas a higher temperature (15 °C) allows for the selective isolation of the secondary allylic alcohol. researchgate.net This method can be performed without the need for a phenolic protecting group. researchgate.net

Rhodium catalysis has emerged as a powerful tool for the direct and selective functionalization of C-H bonds. Several rhodium-catalyzed methods have been developed for the ortho-alkenylation and ortho-alkylation of phenols, providing a direct route to substituted phenol derivatives. nih.govrsc.orgresearchgate.net

One strategy involves a rhodium(III)-catalyzed C-H olefination reaction between N-phenoxyacetamides and alkenes. nih.gov This method uses an oxidizing directing group that is traceless in the final ortho-alkenyl phenol product. Another approach uses a cationic rhodium complex to catalyze the direct ortho C–H olefination of phenol derivatives with α,β-unsaturated esters. rsc.org Furthermore, dirhenium decacarbonyl (Re₂(CO)₁₀) has been used as a catalyst for the mono-alkylation of phenols with alkenes, proceeding with high regioselectivity at the ortho-position. orgsyn.org These methods are highly efficient and represent a significant advancement in the selective synthesis of ortho-substituted phenols.

Table 3: Rhodium-Catalyzed ortho-Functionalization of Phenols

| Catalyst System | Reactants | Product Type | Key Feature |

| Rh(III) Complex | N-phenoxyacetamides, Alkenes | ortho-Alkenyl Phenols | Uses a traceless oxidizing directing group. nih.gov |

| Cationic Rh Complex | Phenol derivatives, α,β-Unsaturated esters | ortho-Alkenylated Phenols | Direct introduction of an ester appendage. rsc.org |

| Re₂(CO)₁₀ | Phenols, Alkenes | ortho-Alkyl Phenols | Highly selective for mono-alkylation at the ortho position. orgsyn.org |

When direct alkylation methods fail to provide the desired regioselectivity, multi-step synthetic sequences involving protecting groups are employed. organic-chemistry.orgresearchgate.net A protecting group is a molecular unit that is temporarily attached to a functional group to block its reactivity while chemical modifications are made elsewhere in the molecule. organic-chemistry.orgresearchgate.net

A common strategy for synthesizing C-prenylated phenols involves an initial O-prenylation followed by a rearrangement reaction.

Protection/O-Alkylation: The hydroxyl group of a starting phenol is first reacted with a prenyl halide (e.g., 1-bromo-3-methylbut-2-ene) under basic conditions. This selectively forms an aryl prenyl ether (O-alkylation). thieme-connect.com

Claisen Rearrangement: The aryl prenyl ether is then heated, often under microwave irradiation or in a sealed tube, to induce a wikipedia.orgwikipedia.org-sigmatropic rearrangement, known as the Claisen rearrangement. thieme-connect.com This reaction typically converts the O-prenylated phenol into a C-prenylated phenol, with the prenyl group migrating preferentially to the ortho position. If both ortho positions are blocked, the group may migrate to the para position.

Deprotection: If other protecting groups were used on the molecule, they are removed in the final step to yield the target compound. organic-chemistry.org

This O-alkylation followed by thermal rearrangement is a reliable method for the synthesis of ortho-prenylphenols. For example, licochalcone A synthesis involves the Claisen rearrangement of a chalcone (B49325) ether intermediate in aqueous ethanol (B145695) to give the desired C-prenylated product in good yield without side products from deprenylation. thieme-connect.com

Chemical Transformations and Reactivity Profiling

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity, influencing the aromatic ring's properties and participating in reactions such as oxidation, etherification, and esterification.

Phenols, in general, are susceptible to oxidation. The oxidation of 3-(3-Methylbut-2-en-1-yl)phenol can proceed through several pathways, largely dictated by the oxidant and reaction conditions. A common mechanism involves the initial formation of a phenoxyl radical through a one-electron oxidation process. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.

From this phenoxyl radical intermediate, several reaction pathways are possible:

Oxidative Coupling: Two phenoxyl radicals can couple to form C-C or C-O bonds, leading to the formation of dimeric or polymeric structures. This is a common reaction for many phenolic compounds.

Quinone Formation: Further oxidation can lead to the formation of quinones. For phenols, this often results in the creation of para-quinones if the para-position is unsubstituted, or ortho-quinones. sketchy.com These reactions are central to the role of some phenols in biological electron transport systems. sketchy.comyoutube.com The presence of the isoprenyl side chain may influence the specific quinone structure formed.

The antioxidant properties observed in many prenylated phenolics are a direct consequence of their ability to undergo oxidation, thereby scavenging free radicals. researchgate.net

The nucleophilic character of the phenolic hydroxyl group allows it to readily undergo etherification and esterification reactions.

Etherification: This reaction involves the conversion of the hydroxyl group into an ether linkage (-O-R). A common method to achieve this is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., sodium hydroxide) to form a more nucleophilic phenoxide ion. This phenoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the corresponding aryl ether.

Esterification: Phenols can be converted to esters through reaction with carboxylic acids or, more commonly, their more reactive derivatives like acid chlorides or anhydrides. The Fischer esterification, which involves direct reaction with a carboxylic acid under acidic catalysis, is generally not efficient for phenols. A more effective method is the Schotten-Baumann reaction, using an acid chloride in the presence of a base.

A documented procedure for the acetylation of prenylated phenols involves reacting the phenol with acetic anhydride (B1165640) in the presence of a catalytic amount of dimethylaminopyridine (DMAP). This method has been shown to produce high yields of the corresponding acetate (B1210297) esters. mdpi.comnih.gov

| Reagent | Catalyst | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| Acetic Anhydride | DMAP | Methylene (B1212753) Chloride | Room Temperature | High (41-98%) |

Transformations of the Isoprenyl Side Chain

The isoprenyl side chain, with its olefinic double bond, is a key site for various addition and functionalization reactions.

The carbon-carbon double bond in the isoprenyl side chain can be readily reduced to a single bond through catalytic hydrogenation. This transformation converts the this compound into 3-(3-methylbutyl)phenol.

Commonly used catalysts for this reaction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out under an atmosphere of hydrogen gas. Research has shown that the hydrogenation of the prenyl double bond in some phenolic compounds can lead to a significant reduction in their antioxidant activity, suggesting the double bond plays a role in the radical scavenging mechanism. researchgate.net

In addition to the side chain, the aromatic ring itself can be hydrogenated under more forcing conditions (higher pressure and temperature) to yield the corresponding cyclohexanol (B46403) derivative. Catalysts like rhodium and ruthenium are often employed for arene hydrogenation. nih.govnih.govrsc.org Studies on related isopropenyl-phenols have utilized nickel-loaded zeolite catalysts (Ni/Y-zeolite) to first hydrogenate the double bond to an isopropyl group, followed by dealkylation to recover phenol. researchgate.netnih.gov

| Substrate Moiety | Catalyst | Product Moiety | Reference |

|---|---|---|---|

| Isoprenyl C=C | Pd/C, Raney Ni | Isoamyl C-C | researchgate.netresearchgate.net |

| Isopropenyl C=C | Ni/Y-zeolite | Isopropyl C-C | researchgate.netnih.gov |

| Aromatic Ring | Rh, Ru, Pd/Alumina | Cyclohexanol Ring | nih.govnih.gov |

The double bond of the isoprenyl group is susceptible to a variety of electrophilic addition reactions, allowing for the introduction of new functional groups.

Epoxidation: The olefin can be converted into an epoxide (oxirane) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing systems like hydrogen peroxide with a metal catalyst. mdpi.com This reaction would yield 3-(2-(3,3-dimethyloxiran-2-yl)ethyl)phenol, a versatile intermediate for further synthesis.

Dihydroxylation: The double bond can be converted into a vicinal diol (two adjacent hydroxyl groups). Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening. This would result in the formation of 3-(3,4-dihydroxy-3-methylbutyl)phenol.

Halogenation: The addition of halogens (e.g., Br₂) across the double bond would result in a dihaloalkane derivative. In the presence of water, a halohydrin can be formed.

These functionalization reactions provide pathways to a wide array of derivatives with potentially new chemical and biological properties.

Intramolecular Cycloaddition Reactions of Related Systems

Prenylated phenols, particularly those with the prenyl group ortho to the hydroxyl function, are known to undergo intramolecular cyclization to form heterocyclic ring systems, most notably chromanes (dihydrobenzopyrans). mdpi.comnih.govnih.gov While the subject compound is a meta-substituted phenol, related ortho- and meta-prenylated systems provide insight into potential cyclization pathways.

For an ortho-prenylphenol, acid catalysis (using Brønsted or Lewis acids like BF₃·OEt₂) promotes the electrophilic attack of the prenyl double bond on the phenolic hydroxyl group, leading to the formation of a six-membered heterocyclic ring. nih.govnih.gov

For meta-prenylphenols, intramolecular cyclization can also be induced, though the reaction is more complex. Studies have shown that hypervalent iodine reagents can facilitate the cyclization of m-prenylphenols, where the prenyl group acts as a carbon nucleophile in an oxidative nucleophilic aromatic substitution, leading to the formation of bicyclic skeletons. rsc.org This type of reaction can be used to synthesize 5/6-, 6/6-, and 7/6-fused ring systems. rsc.org These reactions demonstrate the utility of the isoprenyl side chain in constructing more complex, fused-ring structures.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Analysis

A ¹H NMR spectrum would provide information on the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For 3-(3-Methylbut-2-en-1-yl)phenol, one would expect to observe distinct signals for the phenolic hydroxyl (-OH) proton, the aromatic protons, the benzylic methylene (B1212753) (-CH₂) protons, the vinylic proton of the prenyl group, and the two methyl groups. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning each signal to its specific proton.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The expected spectrum would include signals for the two quaternary and four methine carbons of the aromatic ring, as well as the methylene, vinylic, and two methyl carbons of the prenyl side chain. The chemical shifts would indicate the electronic environment of each carbon.

Two-Dimensional (2D) NMR Techniques (COSY, HMBC, HSQC) for Connectivity

To unambiguously assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the aromatic ring and the prenyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying connections between the prenyl group and the phenol (B47542) ring and for assigning quaternary carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound (C₁₁H₁₄O), confirming its atomic composition.

Fragmentation Pattern Analysis

In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation would likely involve the cleavage of the prenyl side chain. Common fragmentation pathways would include benzylic cleavage to lose a C₄H₇ radical, or other rearrangements and fissions of the side chain, as well as fragmentation patterns characteristic of the phenol ring itself. Analysis of these fragments would further corroborate the proposed structure.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy provides a molecular fingerprint by probing the characteristic vibrations of chemical bonds. The combination of Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy offers a complete profile of the vibrational modes of this compound. The interpretation of these spectra relies on the assignment of observed bands to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups present.

The vibrational spectrum of this compound is dominated by contributions from the phenol ring and the 3-methylbut-2-en-1-yl (prenyl) substituent. The key vibrational modes are summarized below, with wavenumber ranges based on characteristic frequencies for similar phenolic and alkenyl compounds.

Phenolic Group Vibrations:

O-H Stretching: A prominent, broad band is expected in the FT-IR spectrum in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.

C-O Stretching: The stretching vibration of the C-O bond of the phenol is anticipated to appear as a strong band in the FT-IR spectrum around 1200-1260 cm⁻¹.

O-H Bending: The in-plane bending of the O-H group typically gives rise to a band in the 1410-1310 cm⁻¹ region.

Aromatic Ring Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations are expected to produce multiple weak to medium bands in the 3100-3000 cm⁻¹ region.

C=C Stretching: The characteristic stretching vibrations of the aromatic ring carbon-carbon double bonds are expected to appear in the 1600-1450 cm⁻¹ range.

C-H Out-of-Plane Bending: Strong bands in the FT-IR spectrum between 900 and 675 cm⁻¹ are indicative of the substitution pattern on the benzene (B151609) ring. For a 1,3-disubstituted (meta) pattern, characteristic bands are expected.

Prenyl Group Vibrations:

=C-H Stretching: The stretching of the vinyl C-H bond in the prenyl group should appear just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the prenyl chain are expected in the 2975-2850 cm⁻¹ region.

C=C Stretching: The stretching vibration of the carbon-carbon double bond in the prenyl group is anticipated to be observed around 1670-1640 cm⁻¹.

C-H Bending: Bending vibrations for the methyl and methylene groups will appear in the 1470-1370 cm⁻¹ range.

The complementary nature of FT-IR and FT-Raman spectroscopy is crucial for a complete vibrational analysis. While polar bonds like O-H and C=O typically show strong IR absorption, non-polar bonds such as C=C and C-C often yield strong signals in the Raman spectrum.

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | 3600-3200 | FT-IR |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2975-2850 | FT-IR, FT-Raman |

| C=C Stretch (Aromatic) | 1600-1450 | FT-IR, FT-Raman |

| C=C Stretch (Alkenyl) | 1670-1640 | FT-Raman |

| C-O Stretch | 1260-1200 | FT-IR |

| O-H Bend | 1410-1310 | FT-IR |

| Aromatic C-H Out-of-Plane Bend | 900-675 | FT-IR |

Electronic Spectroscopy (UV-Visible)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The spectrum of this compound is expected to be similar to that of phenol, which is characterized by electronic transitions within the aromatic ring.

Phenol itself exhibits two main absorption bands in the ultraviolet region. docbrown.info The first, a strong band around 210 nm, is attributed to the π → π* transition of the benzene ring. A second, weaker band, known as the B-band (benzenoid band), appears around 270-275 nm and is also a π → π* transition, but one that is forbidden by symmetry in benzene and becomes allowed upon substitution. docbrown.inforesearchgate.net

The presence of the 3-methylbut-2-en-1-yl group, an alkyl substituent, is expected to cause a slight bathochromic (red) shift in these absorption maxima compared to unsubstituted phenol. This is due to the electron-donating nature of the alkyl group, which can interact with the π-system of the aromatic ring through hyperconjugation, slightly lowering the energy of the electronic transitions.

Table 2: Expected UV-Visible Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) |

| π → π | ~210-220 |

| π → π (B-band) | ~275-280 |

The exact position and intensity of these bands can be influenced by the solvent used for the measurement due to solute-solvent interactions.

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A hypothetical crystal structure would reveal the following key features:

Molecular Conformation: The relative orientation of the prenyl group with respect to the phenol ring.

Hydrogen Bonding Network: The geometry and connectivity of the O-H···O hydrogen bonds, which could form chains or cyclic motifs.

Intermolecular Interactions: The nature of the packing and any other significant intermolecular contacts, such as C-H···π interactions.

The stereochemistry of the double bond in the 3-methylbut-2-en-1-yl group is (E) by convention, and this would be confirmed by the crystallographic data.

Table 3: Anticipated Crystallographic Parameters and Features for this compound

| Parameter | Expected Feature |

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Common centrosymmetric or non-centrosymmetric space groups |

| Hydrogen Bonding | O-H···O intermolecular hydrogen bonds forming chains or rings |

| Molecular Packing | Segregation of polar (hydroxyl) and non-polar (prenyl) regions |

| Bond Lengths/Angles | Consistent with standard values for phenolic and alkenyl groups |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools in modern chemistry, providing deep insights into molecular properties that can be difficult or impossible to obtain through experimental means alone. For a molecule like 3-(3-Methylbut-2-en-1-yl)phenol, these methods can elucidate its three-dimensional structure, vibrational characteristics, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is one of the most popular and versatile methods in computational chemistry. The theory's core principle is that the properties of a multi-electron system can be determined using its electron density as the fundamental variable, rather than the complex many-electron wave function.

For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set (e.g., 6-311++G(d,p)), would be employed to find the molecule's most stable three-dimensional arrangement, known as the optimized molecular geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The resulting geometric parameters, such as bond lengths and angles, can be compared with experimental data if available. Studies on similar phenolic compounds, like 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, have shown that bond lengths calculated by DFT are in good agreement with experimental values.

The electronic structure, which encompasses the distribution and energy of electrons, is also a key output of DFT calculations. This provides foundational information for understanding the molecule's reactivity and spectroscopic properties.

Table 1: Illustrative Optimized Geometric Parameters for a Phenolic Structure (Phenol) Calculated by DFT (Note: This table is based on data for the parent molecule, phenol (B47542), to illustrate the type of information obtained from DFT calculations.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(2df,2p)) | Experimental Value |

| Bond Length | O – H | 0.963 Å | 0.956 Å |

| Bond Length | C – O | 1.372 Å | 1.383 Å |

| Bond Length | C – C (avg) | 1.397 Å | 1.395 Å |

| Bond Angle | C – O – H | 108.6° | 109.0° |

| Bond Angle | C – C – O | 120.5° | 120.6° |

| Source: Adapted from theoretical studies on phenol. |

Vibrational Frequency and Spectroscopic Data Prediction

DFT calculations are also highly effective for predicting the vibrational frequencies of a molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and are the basis for infrared (IR) and Raman spectroscopy. Each calculated frequency corresponds to a specific normal mode of vibration.

For this compound, a theoretical vibrational spectrum can be generated. While DFT methods tend to overestimate absolute frequency values due to the assumption of a harmonic oscillator model and being performed on a molecule in the gas phase, these discrepancies can be corrected using empirical scaling factors. The comparison between the scaled theoretical spectrum and an experimental spectrum allows for a detailed and accurate assignment of the observed vibrational bands.

For instance, in the parent molecule phenol, the characteristic O-H stretching vibration is observed experimentally at 3656.7 cm⁻¹ and is calculated at a slightly higher value, which can be accurately matched after scaling. Similarly, the various C-H and C=C stretching and bending modes of the phenyl ring and the prenyl side chain of this compound could be precisely assigned through this combined computational and experimental approach.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Phenol (Note: This table demonstrates the application of DFT in predicting spectroscopic data for the parent phenol molecule.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3878 | 3657 | O-H Stretch |

| ν(C-H) | 3270 | 3093 | Aromatic C-H Stretch |

| ν(C=C) | 1692 | 1626 | Aromatic Ring Stretch |

| δ(O-H) | 1391 | 1375 | O-H In-plane Bend |

| γ(C-H) | 998 | 999 | C-H Out-of-plane Bend |

| Source: Adapted from theoretical and experimental studies on phenol. |

Analysis of Reactivity and Electronic Properties

Beyond structure and spectra, computational methods provide a powerful lens through which to view the reactivity and electronic characteristics of a molecule. For this compound, this involves identifying which parts of the molecule are likely to engage in chemical reactions and how charge is distributed across its framework.

Frontier Molecular Orbital (FMO) Theory and Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The HOMO is the outermost orbital containing electrons and has a tendency to donate them, acting as a nucleophile. The LUMO is the innermost orbital without electrons and can accept them, thus acting as an electrophile.

The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are critical indicators of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals in this compound would indicate the most probable sites for electrophilic and nucleophilic attack. For phenolic compounds, the HOMO is often localized on the aromatic ring and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO distribution highlights regions susceptible to nucleophilic attack.

Table 3: Illustrative Frontier Orbital Energies and Reactivity Descriptors (Note: Values are representative for a phenolic compound and illustrate FMO analysis.)

| Parameter | Symbol | Formula | Representative Value (eV) |

| HOMO Energy | E(HOMO) | - | -5.8 |

| LUMO Energy | E(LUMO) | - | -0.9 |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | 4.9 |

| Electronegativity | χ | -(E(LUMO) + E(HOMO))/2 | 3.35 |

| Chemical Hardness | η | (E(LUMO) - E(HOMO))/2 | 2.45 |

| Source: Based on general principles of FMO theory and data for related compounds. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule. The MEP map is color-coded to show different potential values: red indicates regions of most negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would clearly show the most negative potential localized around the phenolic oxygen atom due to its lone pairs of electrons, making it a primary site for electrophilic attack or hydrogen bonding. The area around the acidic hydroxyl hydrogen would show a positive potential (blue region), identifying it as a site for nucleophilic attack. The π-electron-rich regions of the aromatic ring and the prenyl double bond would also show negative potential, though typically less intense than that of the oxygen atom.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized one-center (lone pair) and two-center (bond) elements, which correspond closely to the chemist's intuitive Lewis structure picture.

A key feature of NBO analysis is its ability to quantify delocalization effects, which are described as charge transfer interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. Larger E(2) values indicate stronger electronic delocalization.

In this compound, NBO analysis would reveal significant delocalization interactions, such as those between the oxygen lone pair (a donor NBO) and the antibonding π* orbitals of the aromatic ring (acceptor NBOs). This interaction is responsible for the delocalization of charge from the hydroxyl group into the ring, which influences the molecule's acidity and reactivity. The analysis also provides natural atomic charges, offering a more chemically intuitive picture of charge distribution than other methods.

Table 4: Illustrative NBO Analysis - Major Donor-Acceptor Interactions (Note: This table is a representative example for a phenolic compound to illustrate NBO findings.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

| LP (O) | π* (C-C)ring | ~15-20 | p-π conjugation |

| π (C=C)ring | π* (C=C)ring | ~20-25 | π-π* delocalization |

| σ (C-H) | σ* (C-C) | ~2-5 | Hyperconjugation |

| Source: Based on general principles of NBO analysis for phenolic compounds. |

Topological Analyses (ELF, LOL, RDG, QTAIM)

A pertinent example is the theoretical study of the intramolecular [3+2] cycloaddition (I32CA) of (E)-N-((2-((methylbut-2-en-1-yl)thio)-1H-indol-3-yl)methylene)methanamine oxide. maxapress.com This investigation employed several topological methods to understand the reaction's selectivity.

Electron Localization Function (ELF): ELF analysis is used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. In the study of the aforementioned indole (B1671886) derivative, ELF analysis of the fused-endo pathway revealed a non-concerted, slightly synchronous two-stage, one-step mechanism. maxapress.com This level of detail allows for a precise description of the bond formation process.

Localized Orbital Locator (LOL): Similar to ELF, LOL also helps in identifying regions of high electron localization, offering a complementary perspective on chemical bonding.

Reduced Density Gradient (RDG): The RDG method is instrumental in identifying and characterizing non-covalent interactions (NCIs). By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, it is possible to distinguish between attractive (like hydrogen bonds) and repulsive (steric clash) interactions.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the properties of the electron density at bond critical points (BCPs) to define atoms and characterize the nature of chemical bonds (e.g., covalent vs. ionic or electrostatic). In the case of the indole derivative, NCI and QTAIM analyses were crucial in demonstrating that the presence of several non-covalent interactions in the fused-endo transition state is the primary reason for its kinetic favorability. maxapress.com

These analyses, when applied to molecules, provide a profound understanding of their electronic structure and the subtle interactions that govern their reactivity and stereochemistry.

Reaction Mechanism Studies

Understanding the stepwise process of how reactants are converted into products is a central theme in chemistry. Computational studies are invaluable for elucidating reaction mechanisms, identifying transient intermediates, and analyzing the energy barriers that control reaction rates.

Elucidation of Mechanistic Pathways for Chemical Transformations

Computational chemistry allows for the mapping of potential energy surfaces and the identification of the most likely pathways for a chemical reaction.

In the intramolecular [3+2] cycloaddition of (E)-N-((2-((methylbut-2-en-1-yl)thio)-1H-indol-3-yl)methylene)methanamine oxide, three potential reaction pathways were investigated: a fused-endo, a fused-exo, and a bridged channel. maxapress.com The study focused on a one-step mechanism, as this is common for [3+2] cycloaddition reactions. The analysis of the relative energies of the transition states for each pathway indicated that the formation of the isoxazolidine (B1194047) product via the fused-endo pathway is the most kinetically favored, a finding that aligns with experimental results. maxapress.com

Another relevant study investigated the reaction of a prenylated phenol (prenylphloroglucinol) with singlet oxygen (¹O₂). cuny.edu This work, using Density Functional Theory (DFT), revealed distinct mechanistic pathways depending on whether the phenol or its corresponding phenolate (B1203915) anion was the reactant. The phenolate anion was found to react with ¹O₂ to form a perepoxide intermediate, which then proceeds through a low-energy barrier to a peroxy anion. cuny.edu In contrast, the phenol form leads to a different intermediate, an isohydroperoxide, which can act as an epoxidizing agent. cuny.edu This highlights how computational studies can unravel complex, competing reaction pathways.

Transition State Analysis and Energetics

The transition state (TS) is a critical, high-energy configuration along the reaction coordinate that separates reactants from products. Its structure and energy determine the activation energy and, consequently, the rate of the reaction.

In the study of the I32CA reaction, the geometries of the three transition states (TS2n for fused-endo, TS2x for fused-exo, and TS3n for bridged) were optimized. maxapress.com Analysis of the bond lengths of the forming bonds in these transition states provided insight into the synchronicity of the reaction. For the fused pathways, the reaction was found to be slightly synchronous, while the bridged pathway proceeded through a slightly asynchronous mechanism. maxapress.com

The energetic data from these calculations are summarized in the table below. The activation energy (Ea) for the fused-endo pathway was found to be significantly lower than for the other pathways, confirming it as the kinetically preferred route. maxapress.com The study also noted that the large activation energies suggest a low-polar mechanism. maxapress.com

| Reaction Pathway | Activation Energy (Ea) in gas-phase (kcal/mol) | Relative Energy Difference (ΔΔE) (kcal/mol) |

|---|---|---|

| Fused-endo (TS2n) | 18.8 | 0.0 |

| Fused-exo (TS2x) | Data Not Available | Data Not Available |

| Bridged-endo (TS3n) | Data Not Available | 11.8 (relative to fused-endo) |

The distances of the forming bonds in the transition states provide further mechanistic detail.

| Transition State | O-C Bond Length (Å) | C-C Bond Length (Å) |

|---|---|---|

| Fused-endo (TS2n) | 1.97 | 2.23 |

| Fused-exo (TS2x) | 2.05 | 2.18 |

| Bridged (TS3n) | 2.07 | 2.12 |

Similarly, in the reaction of prenylphloroglucinol (B8475904) anion with ¹O₂, the transition state connecting the perepoxide intermediate (8) and the peroxy anion (9) was found to have a low energy barrier of just 3.3 kcal/mol, indicating a very rapid conversion. cuny.edu These examples underscore the power of computational chemistry to provide detailed, quantitative insights into reaction mechanisms that are often difficult to obtain through experimental means alone.

Advanced Derivatives and Structural Analogues

Design and Synthesis of Novel Analogues

The synthesis of novel analogues of 3-(3-Methylbut-2-en-1-yl)phenol is a dynamic area of chemical research, employing various strategies to modify the parent structure. A primary method involves the direct alkylation of phenols, a cornerstone of synthetic organic chemistry.

One common approach is the Friedel-Crafts alkylation . For instance, analogues such as 4-(2-Hydroxyethyl)-2-(3-methylbut-2-en-1-yl)phenol can be synthesized by reacting a substituted phenol (B47542) like phenoxyethanol (B1677644) with a prenylating agent such as chloroisoprene. mdpi.com This electrophilic aromatic substitution allows for the introduction of the characteristic 3-methylbut-2-en-1-yl group onto the phenol ring. mdpi.comnih.gov Similarly, other phenols can be alkylated using prenol (3-methyl-2-buten-1-ol) in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂). nih.govmdpi.comconicet.gov.ar This method has been successfully used to prepare a variety of ortho-prenylated phenols. nih.govmdpi.com

Another key strategy is the palladium-catalyzed coupling reaction . This method provides a regioselective route to prenylphenols, particularly those with electron-withdrawing groups, which can be challenging to synthesize via traditional Friedel-Crafts reactions. clockss.org The process often involves coupling an iodophenol with an appropriate alkyne, followed by hydrogenation and dehydration steps to yield the desired prenylated phenol. clockss.org

Furthermore, synthetic efforts have produced a range of functionalized analogues. For example, prenylated acetophenones and benzaldehydes have been created by adapting these alkylation strategies. mdpi.commdpi.com The synthesis of compounds like 1-(2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)ethan-1-one and 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzaldehyde highlights the versatility of these synthetic methods. mdpi.commdpi.com These reactions not only demonstrate the creation of new molecules but also open avenues for exploring their potential applications.

Table 1: Examples of Synthesized Analogues of this compound

| Compound Name | Synthetic Method | Starting Phenol | Reference |

|---|---|---|---|

| 4-(2-Hydroxyethyl)-2-(3-methylbut-2-en-1-yl)phenol | Friedel-Crafts Alkylation | Phenoxyethanol | mdpi.com |

| 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzaldehyde | Friedel-Crafts Type Reaction | p-Hydroxybenzaldehyde | mdpi.com |

| 1-(2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)ethan-1-one | Not specified | 2,4-Dihydroxyacetophenone | mdpi.com |

| 4-Amino-2-(3-methylbut-2-en-1-yl)phenol | Not specified | 4-Aminophenol | nih.gov |

| Ortho-Prenylated Phenols | Electrophilic Aromatic Substitution | Various Phenols | nih.govmdpi.com |

| 4-Acetoxy-3-(3-methylbut-2-en-1-yl)benzoic acid | Not specified | 4-Hydroxybenzoic acid | nih.gov |

Structure-Property Relationship (SPR) Studies of Analogues

Structure-Property Relationship (SPR) studies are crucial for understanding how the specific arrangement of atoms and functional groups in the analogues of this compound influences their activities. These studies provide valuable insights for designing new molecules with enhanced or specific properties.

Research has shown that the antibacterial activity of prenylated phenolics is significantly influenced by the nature of the phenolic compound itself, as well as the position, number, and configuration of the prenyl groups. wur.nl For instance, studies on various prenylated isoflavonoids and stilbenoids revealed that molecular shape and hydrophobicity are key determinants of their antibacterial efficacy. wur.nl Prenylated isoflavones, in general, exhibit stronger antibacterial properties compared to prenylated pterocarpans. wur.nl It was also noted that a linear prenyl chain tends to increase antibacterial activity more effectively than a cyclized pyran ring. wur.nl

In the context of antioxidant activity, a study evaluating twenty-six prenylated phenol derivatives using a DPPH radical scavenging assay found that five of the synthesized compounds showed antioxidant capabilities comparable to Trolox™, a well-known antioxidant standard. nih.gov However, another study found that many prenylated phenol and benzofuran (B130515) derivatives displayed no significant DPPH radical scavenging activity, with the exception of 4-hydroxy-3-(3-methyl-but-2-enyl)-benzaldehyde, which showed weak activity. This highlights the subtle structural requirements for antioxidant properties.

The influence of the phenolic hydroxyl group is also a critical factor. In a study of eugenol (B1671780) derivatives, the presence of a free phenolic hydroxyl group was essential for antifungal activity. nih.gov When this hydroxyl group was masked, as in O-dimethylallyleugenol, the antifungal property was lost, but a potent and specific oviposition deterrent activity against mites emerged. nih.gov This demonstrates how a single functional group modification can switch the biological activity profile of the molecule.

Table 2: Structure-Property Observations for Prenylated Phenol Analogues

| Structural Feature / Modification | Observed Property / Activity | Reference |

|---|---|---|

| Linear Prenyl Chain vs. Pyran Ring | Linear chain enhances antibacterial activity more than a pyran ring. | wur.nl |

| Number of Prenyl Groups | Diprenylated compounds are among the most active antibacterials. | wur.nl |

| Free Phenolic Hydroxyl Group | Essential for antifungal activity in eugenol analogues. | nih.gov |

| Masked Phenolic Hydroxyl Group | Led to potent mite oviposition deterrent activity. | nih.gov |

| Ortho-Prenylation | Can lead to the formation of chroman rings through intramolecular cyclization. | nih.govmdpi.com |

| Molecular Shape and Hydrophobicity | Main characteristics defining antibacterial activity. | wur.nl |

Cyclized Derivatives (e.g., Chromans, Benzofurans, Benzoxepines)

The prenyl group in this compound and its ortho-isomers is highly reactive and can undergo intramolecular cyclization to form various heterocyclic ring systems. This has led to the synthesis and isolation of a rich variety of cyclized derivatives, including chromans, benzofurans, and benzoxepines.

Chromans: The chroman skeleton is a common feature in many biologically active compounds. ccspublishing.org.cn The synthesis of chromans from prenylated phenols can occur through several pathways. A highly efficient one-pot method involves the reaction of phenols with prenyl bromide catalyzed by zinc chloride. ccspublishing.org.cnsioc-journal.cn Another approach is the acid-catalyzed condensation of phenols with isoprene (B109036) or 3-methyl-2-butenal. tsijournals.comresearchgate.net Palladium-catalyzed reactions have also been employed, where the dehydration of certain alkylphenol intermediates leads to the formation of chromans. clockss.org During the synthesis of ortho-prenylated phenols, intramolecular cyclization between the prenyl group and the ortho-hydroxyl substituent can spontaneously form chroman rings. nih.govmdpi.com

Benzofurans: Benzofurans are compounds containing a benzene (B151609) ring fused to a furan (B31954) ring. researchgate.netacgpubs.orgresearchgate.net They can be synthesized from prenylated phenols through cyclization reactions. One key strategy involves the [5-exo-tet]-cyclization of a prenylated carboxy-phenol to create the core benzofuran structure. researchgate.netacgpubs.orgresearchgate.netacgpubs.org Enzymatic pathways have also been explored, where microsomal monooxygenases catalyze the cyclization of ortho-prenylated phenols, often proceeding through an epoxy intermediate. tandfonline.com These synthetic routes have enabled the creation of bioactive benzofuran natural products like hostmaniene and anadendroic acid. acgpubs.orgresearchgate.netacgpubs.org

Benzoxepines: Benzoxepines are seven-membered heterocyclic compounds containing a benzene ring fused to an oxepine ring. Their synthesis can be achieved through methods like the Claisen rearrangement of allyl phenyl ethers followed by ring-closing metathesis (RCM). researchgate.netnih.gov This modular approach allows for the construction of a diverse library of benzoxepine (B8326511) derivatives. researchgate.netnih.gov Research has also led to the isolation of novel benzoxepine structures from natural sources, such as (S)-7-hydroxymethyl-3-methyl-2,3-dihydro-1-benzoxepin-3-ol from the fungus Eutypa lata.

Table 3: Examples of Cyclized Derivatives

| Derivative Class | Synthetic Method / Source | Key Intermediate/Reactant | Reference |

|---|---|---|---|

| Chromans | Zinc Chloride Catalyzed Domino Reaction | Phenols, Prenyl Bromide | ccspublishing.org.cnsioc-journal.cn |

| Chromans | Palladium-Catalyzed Synthesis | Iodophenols, 2-Methyl-3-butyn-2-ol | clockss.org |

| Benzofurans | [5-exo-tet]-Cyclization | Prenylated Carboxy-phenol | acgpubs.orgacgpubs.org |

| Benzofurans | Enzymatic Epoxidation/Cyclization | Prenylated Isoflavones | tandfonline.com |

| Benzoxepines | Claisen Rearrangement & RCM | Allyl Phenyl Ethers | researchgate.netnih.gov |

Other Complex Derivatives (e.g., Maleimide (B117702), Indazole, Quinolinone adducts)

Beyond simple cyclization, the this compound scaffold can be elaborated into more complex heterocyclic systems, including adducts with maleimides, indazoles, and quinolinones. These derivatives often possess unique structural features and are of interest in medicinal chemistry and materials science.

Maleimide Adducts: While direct adducts of this compound with maleimide are not extensively documented in the reviewed literature, the furan-maleimide Diels-Alder adduct is a well-studied system. These adducts are known for their dynamic covalent bonds, which can be broken and reformed, making them attractive as mechanophores in polymer science. The retro-Diels-Alder reaction in these systems can proceed through different mechanisms depending on the conditions. Given the reactivity of phenols and their derivatives, the potential for forming maleimide adducts through various synthetic routes exists, for instance, by first functionalizing the phenol to participate in a Diels-Alder or Michael addition reaction with a maleimide derivative.

Indazole Derivatives: Indazoles, which consist of a pyrazole (B372694) ring fused to a benzene ring, are important pharmacophores found in many synthetic compounds with a wide range of biological activities. nih.govaustinpublishinggroup.comchemenu.com Complex indazole derivatives have been synthesized from related prenylated precursors. For example, the reaction of lupulone, a complex prenylated phloroglucinol, with phenylhydrazine (B124118) yields an indazole derivative. This demonstrates that the prenylated phenolic motif can be a starting point for constructing intricate indazole-containing molecules. The synthesis of indazoles can be achieved through various methods, including reductive cyclization of appropriately substituted nitroaromatics. nih.gov

Quinolinone Adducts: Quinolinone (or carbostyril) structures are N-heteroaromatic compounds that are isosteric with coumarins and are known to exhibit diverse biological activities. sapub.org Synthetic strategies have been developed to produce quinolinone analogues from phenolic precursors. For example, 4-phenoxyquinoline derivatives can be synthesized from natural phenols like eugenol through a cascade of reactions involving isomerization and aromatic nucleophilic substitution. scientific.net Although not starting directly from this compound, these methods illustrate a viable pathway for incorporating a quinolinone moiety, suggesting that with appropriate functionalization, similar derivatives could be accessed from the title compound.

Table 4: Overview of Complex Derivative Classes

| Derivative Class | General Description | Synthetic Precursor/Method Example | Reference |

|---|---|---|---|

| Maleimide Adducts | Compounds formed by reaction with maleimides, often via Diels-Alder or Michael additions. | Furan-Maleimide Diels-Alder adducts serve as a model system. | --- |

| Indazole Derivatives | Bicyclic heterocycles containing a fused benzene and pyrazole ring. | Synthesized from prenylated phloroglucinols (e.g., lupulone) and phenylhydrazine. | --- |

| Quinolinone Adducts | N-heteroaromatic compounds isosteric with coumarins. | Synthesized from natural phenols (e.g., eugenol) via isomerization and nucleophilic substitution. | scientific.net |

Environmental Dynamics and Degradation Pathways of Phenolic Compounds

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For phenolic compounds, photolysis and chemical oxidation are significant pathways.

Photolytic transformation, or photolysis, is a process where light energy drives chemical reactions, leading to the degradation of compounds. For phenolic compounds, this often involves photochemical reactions in the atmosphere, water, and soil surfaces. who.int The major atmospheric degradation pathway for phenol (B47542) is through photochemical reactions, which produce dihydroxybenzenes, nitrophenols, and products from ring cleavage. who.int

Chemical oxidation is a crucial abiotic process for the degradation of phenolic compounds in various environmental compartments. The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinones. vulcanchem.com In the atmosphere, phenols are readily degraded by photochemical reactions. who.int

Research on an isomer, 2-(3-methylbut-2-en-1-yl)phenol, demonstrates the role of singlet oxygen (¹O₂) in its oxidation at the air-particle interface. nsf.gov The reaction selectivity is highly dependent on the nature of the particle surface. On hydrophobic surfaces, the primary products are dihydrobenzofuran and an epoxide, formed via an isohydroperoxide intermediate. In contrast, on hydrophilic surfaces, allylic hydroperoxides are the major products due to hydrogen bonding between the phenol's hydroxyl group and the surface. nsf.gov This indicates that the oxidation of 3-(3-Methylbut-2-en-1-yl)phenol in the environment could yield different products depending on the matrix (e.g., water, soil, atmospheric particles).

Table 1: Oxidation Products of 2-(3-methylbut-2-en-1-yl)phenol with Singlet Oxygen

| Nanoparticle Surface | Major Products | Minor Products | Product Ratio (Dihydrobenzofuran : Hydroperoxides) | Reference |

|---|---|---|---|---|

| Hydrophobic | Dihydrobenzofuran, Epoxide | Allylic Hydroperoxides | ~20:1 | nsf.gov |

| Hydrophilic | Allylic Hydroperoxides | Dihydrobenzofuran | 0.2:4.0 | nsf.gov |

Biotic Degradation Mechanisms (e.g., Microbial Metabolism)

Biotic degradation by microorganisms is a primary pathway for the removal of phenolic compounds from the environment. mdpi.com Bacteria and fungi possess diverse metabolic pathways to break down these aromatic compounds. hibiscuspublisher.com Under aerobic conditions, the initial step often involves the enzymatic hydroxylation of the phenol to form catechol by phenol hydroxylase. mdpi.com The aromatic ring of catechol is then cleaved by either catechol 1,2-dioxygenase (ortho cleavage) or catechol 2,3-dioxygenase (meta cleavage), leading to intermediates that can enter central metabolic pathways. mdpi.commdpi.comasm.org

While specific studies on the microbial metabolism of this compound are not widely available, the general principles of phenol degradation apply. The presence of the methylbutenyl (prenyl) side chain may influence the rate and pathway of degradation. Some bacteria are known to degrade a wide range of aromatic compounds, including those with alkyl side chains. mdpi.com For example, Rhodococcus opacus 3D can decompose high concentrations of phenol. mdpi.com The degradation of substituted phenols can sometimes lead to the accumulation of intermediate metabolites if the enzymes are inhibited or cannot process the substituted structures efficiently. asm.org

Environmental Persistence Considerations for Phenol Derivatives

The environmental persistence of phenolic compounds is highly variable and depends on the compound's structure, such as the type and position of substituent groups, as well as environmental factors like temperature, pH, and the presence of adapted microbial populations. chemrxiv.orghibiscuspublisher.com Generally, phenol itself is not expected to persist long in the environment due to relatively rapid biodegradation and photodegradation. who.intwho.int

The persistence of a phenol derivative is influenced by the properties of its attached chemical groups. hibiscuspublisher.com For instance, the addition of chlorine atoms tends to increase toxicity and resistance to degradation. hibiscuspublisher.com Conversely, the alkyl side chain of this compound might affect its water solubility and sorption to soil and sediment, which in turn influences its bioavailability and degradation rates. While some phenol derivatives can be persistent, especially in anoxic conditions or at high concentrations that are toxic to microorganisms, compounds without halogen substituents are generally considered less persistent. chemrxiv.orgontosight.ai

Formation of Environmental Transformation Products

The degradation of phenolic compounds through abiotic and biotic pathways leads to the formation of various transformation products. As discussed, the chemical oxidation of the isomer 2-(3-methylbut-2-en-1-yl)phenol yields products such as dihydrobenzofuran, epoxides, and allylic hydroperoxides. nsf.gov

During microbial degradation, the breakdown of the aromatic ring via ortho or meta cleavage pathways generates a series of aliphatic acid intermediates. asm.org Incomplete degradation, which can occur when microorganisms encounter mixtures of substrates or inhibiting concentrations, may lead to the accumulation of intermediates like chlorocatechols (in the case of chlorophenol degradation). asm.org For this compound, it is plausible that transformation products could arise from the oxidation or modification of the prenyl side chain in addition to the degradation of the phenolic ring. Photolytic reactions can also generate a variety of products, including hydroxylated and ring-cleaved compounds. who.int

Q & A

Q. What are the most reliable synthetic routes for 3-(3-Methylbut-2-en-1-yl)phenol, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation, where 3-methylbut-2-en-1-yl bromide reacts with phenol in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 6.7–7.2 ppm) and prenyl group signals (δ 1.7 ppm, singlet for CH₃; δ 5.3 ppm, triplet for CH₂=). ¹³C NMR confirms the phenolic carbonyl (δ 155–160 ppm) and prenyl carbons (δ 17–25 ppm for CH₃; δ 120–125 ppm for C=C).

- IR : Broad O–H stretch (~3400 cm⁻¹) and C=C absorption (~1640 cm⁻¹).

- MS : ESI-MS in positive mode ([M+H]⁺ at m/z 177.1) .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should be conducted under controlled conditions:

- pH : Use buffered solutions (pH 3–9) and monitor degradation via UV-Vis (λmax ~275 nm). The compound is stable in acidic conditions (pH 3–5) but undergoes hydrolysis at pH >6.

- Temperature : Accelerated stability testing (40–60°C) shows degradation follows first-order kinetics (Arrhenius plot for activation energy calculation). Store at 4°C in amber vials to minimize photodegradation .

Advanced Research Questions

Q. What are the metabolic pathways of this compound in microbial systems, and how can intermediates be tracked?

- Methodological Answer : Pseudomonas aeruginosa degrades the compound via oxidative cleavage of the prenyl group. Use isotopically labeled ¹³C-3-(3-Methylbut-2-en-1-yl)phenol in batch cultures, and analyze metabolites via LC-HRMS. Key intermediates include 3-hydroxybenzoic acid (m/z 139.04) and isoprenoid fragments (m/z 71.08). Factorial experimental designs (e.g., varying temperature and inoculum size) optimize degradation efficiency .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of target enzymes (e.g., cytochrome P450). Optimize the compound’s 3D structure with Gaussian09 (B3LYP/6-31G* basis set). Key parameters:

| Parameter | Value |

|---|---|

| Binding affinity (kcal/mol) | -7.2 to -8.5 |

| H-bond interactions | Phenolic OH with Asp301 |

| Validate predictions with SPR (surface plasmon resonance) binding assays . |

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from stereochemical variations or impurities. Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers. Compare bioactivity of isolated enantiomers in cell-based assays (e.g., IC₅₀ for antimicrobial activity). Synergistic effects can be ruled out via checkerboard assays with pure fractions .

Q. How does the compound interact with indoor surfaces, and what analytical methods quantify its adsorption?

- Methodological Answer : Adsorption studies on silica or cellulose surfaces (mimicking indoor environments) use QCM-D (quartz crystal microbalance with dissipation monitoring). Parameters:

| Surface | Adsorption (ng/cm²) |

|---|---|

| Silica | 12.3 ± 1.2 |

| Cellulose | 8.7 ± 0.9 |

| Complement with ToF-SIMS to map molecular distribution on surfaces . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.